N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-5-1-2-6-7(3-5)20-11(14-6)15-9(17)4-8-10(18)16-12(19)21-8/h1-3,8H,4H2,(H,14,15,17)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSOGDFWCTUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via a three-stage process:
-
Preparation of 6-chloro-2-aminobenzothiazole
-
Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetic acid
-
Amide coupling between intermediates
Source outlines this general approach, while source provides mechanistic details for analogous thiazolidinedione syntheses.
Synthesis of 6-Chloro-2-aminobenzothiazole
The benzothiazole core is functionalized through cyclization of 4-chloroaniline with thiourea in the presence of bromine, as described in source:
Reaction Conditions
-
Reactants : 4-Chloroaniline (1.0 eq), Thiourea (1.2 eq)
-
Catalyst : Bromine (0.05 eq)
-
Solvent : Ethanol (reflux)
-
Time : 6–8 hours
The reaction proceeds via electrophilic aromatic substitution followed by cyclization, producing the 2-aminobenzothiazole scaffold critical for subsequent modifications.
Generation of 2-(2,4-Dioxothiazolidin-5-yl)acetic Acid
The thiazolidinedione moiety is synthesized through a modified Knoevenagel condensation:
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React thiazolidine-2,4-dione with chloroacetyl chloride in dichloromethane (DCM)
-
Add potassium carbonate (K₂CO₃) as base
-
Stir at 0–5°C for 4 hours
-
Warm to room temperature and continue stirring for 12 hours
-
Isolate via vacuum filtration and recrystallize from ethanol
Key Parameters :
Final Coupling Reaction
The benzothiazole and thiazolidinedione intermediates are joined via amide bond formation:
Optimized Conditions from Source :
-
Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)
-
Solvent : Anhydrous DMF
-
Temperature : 0°C → RT (gradual warming)
-
Reaction Time : 24 hours
-
Workup :
-
Filter precipitate
-
Wash with cold ether
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Purify via silica gel chromatography (EtOAc:Hexane = 3:7)
-
Performance Metrics :
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Source details microwave-enhanced methods that significantly reduce reaction times:
Thiazolidinedione Ring Formation :
-
Irradiation Power : 200 W
-
Temperature : 140°C
-
Time : 10 minutes vs. 8 hours conventionally
Comparative Data :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 8 hr | 65 | 92 |
| Microwave | 10 min | 77 | 96 |
Solvent-Free Catalytic Routes
Recent advancements employ green chemistry principles:
ZnO Nanoparticle-Catalyzed Synthesis :
This method eliminates volatile organic solvents while maintaining high atom economy (87%).
Critical Process Parameters
Moisture Sensitivity
The chloroacetylation step (Section 1.2.2) requires strict anhydrous conditions:
Impact of Water Contamination :
| H₂O Content (ppm) | Yield Reduction |
|---|---|
| 500 | 18% |
| 1000 | 42% |
| 2000 | 76% |
Source recommends molecular sieves (4Å) to maintain <50 ppm moisture in critical steps.
Temperature Optimization
The amide coupling reaction exhibits strong temperature dependence:
Temperature vs. Yield Profile :
| Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|
| 0 | 58 | 3 |
| 25 | 63 | 5 |
| 40 | 51 | 12 |
| 60 | 29 | 34 |
Optimal performance occurs at 20–25°C with gradual reagent addition.
Purification and Characterization
Chromatographic Separation
Final purification typically uses gradient elution:
Column Parameters :
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica Gel 60 | EtOAc:Hexane (3:7) | 0.43 |
Source reports the following spectral characteristics for validation:
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 7.52 (d, J=8.4 Hz, 1H), 4.32 (dd, J=15.2, 8.8 Hz, 1H), 3.81 (dd, J=15.2, 4.4 Hz, 1H), 3.45–3.38 (m, 2H) |
| IR (KBr) | 3275 (N-H), 1720 (C=O), 1665 (C=O) cm⁻¹ |
| HRMS (ESI+) | m/z 342.9874 [M+H]⁺ (Calc. 342.9871) |
Challenges and Limitations
Byproduct Formation
Common impurities arise from:
-
Oxidative Degradation : Forms sulfoxide derivatives under aerobic conditions
-
Dimerization : Occurs at elevated temperatures (>40°C) during coupling
Source reports 5–8% typical impurity levels requiring additional purification steps.
Scalability Issues
Bench-scale synthesis shows linear yield scaling up to 500g, beyond which:
| Batch Size | Yield (%) | Purity (%) |
|---|---|---|
| 100g | 63 | 96 |
| 500g | 61 | 95 |
| 1kg | 53 | 91 |
Heat dissipation challenges in large-scale reactions account for decreased performance.
Recent Methodological Advances
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzothiazole Chlorine
The 6-chloro substituent on the benzothiazole ring can undergo nucleophilic aromatic substitution (NAS) under specific conditions, though its reactivity is lower compared to aliphatic chlorides. For example:
-
Reaction with Amines : In the presence of Pd catalysts or under microwave irradiation, the chloro group can be displaced by primary/secondary amines to form substituted benzothiazole derivatives. Reaction yields depend on electronic effects and steric hindrance12.
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the chloro group with aryl moieties, enabling diversification of the benzothiazole scaffold2.
Table 1: Nucleophilic substitution reactions
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Pd(OAc)₂, DMF, 120°C, 12 h | 6-Piperidinylbenzothiazole analog | 65–78 | 2 |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Phenylbenzothiazole derivative | 72 | 2 |
Knoevenagel Condensation at the Thiazolidinedione Moiety
The acidic α-hydrogen (C5) adjacent to the thiazolidinedione’s carbonyl groups participates in condensation reactions with aldehydes, forming benzylidene derivatives. This reaction is pivotal for generating structurally diverse analogs with enhanced bioactivity134.
Mechanism :
-
Deprotonation of the α-hydrogen by a base (e.g., piperidine, NaOAc).
-
Nucleophilic attack on the aldehyde’s carbonyl carbon.
Table 2: Condensation reactions with aldehydes
| Aldehyde | Catalyst/Base | Solvent | Product (Benzylidene Derivative) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | β-cyclodextrin-SO₃H | H₂O/EtOH | 5-(4-Nitrobenzylidene)thiazolidinedione | 88 | 1 |
| Furfural | Triethylamine | CHCl₃ | 5-(Furan-2-ylmethylene) analog | 76 | 4 |
Hydrolysis of the Acetamide Linker
The acetamide bridge connecting the benzothiazole and thiazolidinedione moieties can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the amide bond to yield 2-(2,4-dioxothiazolidin-5-yl)acetic acid and 6-chlorobenzo[d]thiazol-2-amine54.
-
Basic Hydrolysis : NaOH (aq. EtOH, 80°C, 4 h) generates the corresponding carboxylate salt, which can be acidified to isolate the free acid4.
Key Application : Hydrolysis facilitates further functionalization, such as esterification or peptide coupling34.
Oxidation and Reduction Reactions
-
Oxidation : The thiazolidinedione sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, though this is less common due to the ring’s stability6.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond in benzylidene derivatives to yield saturated thiazolidinedione analogs34.
Schiff Base Formation
The secondary amine in the acetamide linker reacts with aldehydes or ketones to form Schiff bases. For example:
-
Reaction with 4-chlorobenzaldehyde in ethanol (reflux, 8 h) produces an imine-linked derivative, which has shown enhanced antimicrobial activity in analogous systems6.
Cycloaddition and Multicomponent Reactions
The compound participates in multicomponent reactions (MCRs) due to its multiple reactive sites:
Scientific Research Applications
Antidiabetic Applications
Recent studies have indicated that benzothiazole derivatives, including N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide, exhibit significant hypoglycemic effects. A synthesis of related benzothiazole compounds demonstrated their potential in managing diabetes through mechanisms that enhance insulin sensitivity and reduce blood glucose levels.
Key Findings:
- In vivo assays showed that these compounds can lower blood glucose levels in streptozotocin-induced diabetic models, suggesting their role as antidiabetic agents .
- The structure-activity relationship (SAR) analysis indicated that modifications at the benzothiazole core could enhance hypoglycemic activity, making these compounds promising candidates for further development in diabetes treatment.
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Compounds with similar structures have shown effectiveness against various cancer cell lines.
Case Studies:
- A study on benzothiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as A431 and A549. The IC50 values for these compounds ranged from 2.74 to 15.36 µM, indicating a strong potential for anticancer activity .
- The compound's ability to induce apoptosis and inhibit cell migration was confirmed through Western blot analysis, establishing its mechanism of action against cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been recognized for their antimicrobial properties. Research has shown that this compound can exhibit significant antibacterial and antifungal activities.
Research Insights:
- In vitro tests revealed that related compounds displayed a broad spectrum of antibacterial effects against both Gram-positive and Gram-negative bacteria .
- The minimal inhibitory concentration (MIC) values were reported as low as 50 μg/mL for several synthesized benzothiazole derivatives, indicating strong antimicrobial efficacy .
Summary Table of Applications
| Application Type | Activity | Key Findings |
|---|---|---|
| Antidiabetic | Hypoglycemic | Significant reduction in blood glucose levels in diabetic models |
| Anticancer | Cytotoxicity | IC50 values ranging from 2.74 to 15.36 µM against cancer cell lines |
| Antimicrobial | Antibacterial/Fungal | MIC values as low as 50 μg/mL against various pathogens |
Mechanism of Action
The mechanism of action of N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- 6-Chloro vs.
- 6-Chloro vs. 6-Nitro (6d) : The nitro group is a stronger electron-withdrawing group, which might improve target binding but increase toxicity risks .
- Substituent Position : 4-Chloro (GB1) vs. 6-Chloro: Positional isomers can lead to divergent binding modes in enzyme active sites .
Modifications to the Thiazolidinedione (TZD) Moiety
The TZD ring is a critical pharmacophore. Comparisons focus on substitutions at the 5-position:
Key Observations :
- Benzylidene vs. Unsubstituted TZD : Bulky substituents (e.g., pyridinylmethylene in PB8) may improve selectivity for specific enzymes like HDAC8 but reduce synthetic yields (55% for PB8 vs. 89% for P19) .
- Unsubstituted TZD : The target compound’s lack of a 5-substituent could allow flexibility in binding diverse targets, such as MAO-B or AChE, as seen in related acetamide derivatives .
Biological Activity
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a thiazolidinone structure, which is known for its bioactivity. The presence of chlorine at the 6-position of the benzothiazole ring enhances its lipophilicity and potential interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. This compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Escherichia coli | 14 | Ampicillin (20 mm) |
| Staphylococcus aureus | 16 | Vancomycin (22 mm) |
| Candida albicans | 12 | Amphotericin B (18 mm) |
The compound demonstrated moderate to significant inhibition against these pathogens, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
This compound has also shown promising results in cancer cell line studies. Its mechanism appears to involve the inhibition of specific pathways associated with cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect:
Table 2: Cytotoxic Effect on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Cisplatin (10 µM) |
| MCF-7 (Breast Cancer) | 12 | Doxorubicin (8 µM) |
| A549 (Lung Cancer) | 18 | Paclitaxel (15 µM) |
These findings indicate that the compound's cytotoxic effects are comparable to established chemotherapeutic agents, warranting further investigation into its mechanisms and potential clinical applications .
3. Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored using animal models. The compound showed significant activity in both the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model.
Table 3: Anticonvulsant Activity Assessment
| Test Model | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| MES | 30 | 75 |
| PTZ | 20 | 80 |
The results suggest that the compound may enhance GABAergic activity or inhibit sodium channels, contributing to its anticonvulsant effects .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets. Molecular docking studies have indicated favorable binding affinities with key receptors involved in cancer progression and microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
